molecular formula C5H10F2O B14146478 1-(Difluoromethoxy)butane CAS No. 1481-51-2

1-(Difluoromethoxy)butane

Cat. No.: B14146478
CAS No.: 1481-51-2
M. Wt: 124.13 g/mol
InChI Key: MZNOZCNMWMZOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethoxy)butane is an organic compound characterized by the presence of a difluoromethoxy group attached to a butane chain This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms

Preparation Methods

The synthesis of 1-(Difluoromethoxy)butane typically involves the introduction of the difluoromethoxy group into a butane backbone. One common method is the reaction of butanol with difluoromethyl ether in the presence of a strong base, such as sodium hydride, to facilitate the etherification process. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product .

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalytic systems to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

1-(Difluoromethoxy)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism by which 1-(Difluoromethoxy)butane exerts its effects involves the interaction of the difluoromethoxy group with various molecular targets. The high electronegativity of fluorine atoms influences the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological pathways and alter the activity of specific proteins .

Comparison with Similar Compounds

1-(Difluoromethoxy)butane can be compared with other fluorinated compounds such as 1-fluorobutane and difluoromethoxylated ketones:

The uniqueness of this compound lies in its specific combination of the difluoromethoxy group with a butane backbone, which imparts distinct chemical and physical properties that are valuable in various research and industrial contexts.

Properties

CAS No.

1481-51-2

Molecular Formula

C5H10F2O

Molecular Weight

124.13 g/mol

IUPAC Name

1-(difluoromethoxy)butane

InChI

InChI=1S/C5H10F2O/c1-2-3-4-8-5(6)7/h5H,2-4H2,1H3

InChI Key

MZNOZCNMWMZOED-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.